molecular formula C18H17BrN4O2S B11684688 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11684688
M. Wt: 433.3 g/mol
InChI Key: YGQXGMHNFARNON-KEBDBYFISA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole moiety, a brominated phenol group, and a hydrazide linkage, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted phenol derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity, while the brominated phenol group can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide stands out due to its specific combination of a brominated phenol group and an ethyl-substituted benzimidazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17BrN4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H17BrN4O2S/c1-2-23-15-6-4-3-5-14(15)21-18(23)26-11-17(25)22-20-10-12-9-13(19)7-8-16(12)24/h3-10,24H,2,11H2,1H3,(H,22,25)/b20-10+

InChI Key

YGQXGMHNFARNON-KEBDBYFISA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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